molecular formula C17H23N3O B15150012 3-[(4-Methylpiperazin-1-yl)amino]-5-phenylcyclohex-2-en-1-one

3-[(4-Methylpiperazin-1-yl)amino]-5-phenylcyclohex-2-en-1-one

Cat. No.: B15150012
M. Wt: 285.4 g/mol
InChI Key: UKECOJASDLXZDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-Methylpiperazin-1-yl)amino]-5-phenylcyclohex-2-en-1-one is a complex organic compound that features a piperazine ring, a phenyl group, and a cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Methylpiperazin-1-yl)amino]-5-phenylcyclohex-2-en-1-one typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 4-methylpiperazine with a suitable cyclohexenone derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The reaction mixture is then heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-[(4-Methylpiperazin-1-yl)amino]-5-phenylcyclohex-2-en-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(4-Methylpiperazin-1-yl)amino]-5-phenylcyclohex-2-en-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(4-Methylpiperazin-1-yl)amino]-5-phenylcyclohex-2-en-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit tyrosine kinases, which are involved in cell signaling pathways that regulate cell growth and proliferation. This inhibition can lead to the suppression of cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-4-(4-methylpiperazin-1-yl)benzoic acid
  • 3-(4-Methylpiperazin-1-yl)propanoic acid
  • 4-[(4-Methyl-1-piperazinyl)methyl]-N-[3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]-benzamide

Uniqueness

3-[(4-Methylpiperazin-1-yl)amino]-5-phenylcyclohex-2-en-1-one is unique due to its specific structural features, such as the combination of a piperazine ring with a cyclohexene ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C17H23N3O

Molecular Weight

285.4 g/mol

IUPAC Name

3-[(4-methylpiperazin-1-yl)amino]-5-phenylcyclohex-2-en-1-one

InChI

InChI=1S/C17H23N3O/c1-19-7-9-20(10-8-19)18-16-11-15(12-17(21)13-16)14-5-3-2-4-6-14/h2-6,13,15,18H,7-12H2,1H3

InChI Key

UKECOJASDLXZDU-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)NC2=CC(=O)CC(C2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.